molecular formula C9H12N2O2 B3145505 2-(3-aminophenoxy)-N-methylacetamide CAS No. 575479-85-5

2-(3-aminophenoxy)-N-methylacetamide

Cat. No.: B3145505
CAS No.: 575479-85-5
M. Wt: 180.2 g/mol
InChI Key: KZKIDTIYOGQEBN-UHFFFAOYSA-N
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Description

Contextual Significance of Acetamide (B32628) Scaffolds in Chemical Biology

The acetamide scaffold, characterized by the CH₃CONH₂ functional group, is a fundamental building block in the realm of chemical biology and medicinal chemistry. mdpi.com Its structural simplicity belies its versatile role in the molecular architecture of numerous biologically active compounds. nih.gov Acetamide derivatives are noted for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-convulsant properties. nih.govnih.gov This broad therapeutic potential has established the acetamide moiety as a privileged structure in drug design and development. chemicalbook.com A prime example of its clinical significance is paracetamol, a widely used analgesic and antipyretic agent that features an acetamide group. nih.gov The ability of the acetamide linkage to form hydrogen bonds and interact with biological targets is central to its utility in creating new therapeutic agents. mdpi.com

The Phenoxyacetamide Motif in Medicinal Chemistry Research

When the acetamide scaffold is linked to a phenoxy group (a phenyl ring attached via an ether linkage), it forms the phenoxyacetamide motif. This combination has garnered considerable attention in medicinal chemistry research. nih.gov The phenoxy moiety can significantly influence a molecule's biological activity, often by enhancing its binding affinity to target proteins, improving selectivity, or modifying its pharmacokinetic properties. researchgate.net Research has demonstrated that phenoxyacetamide derivatives possess a diverse range of biological effects. They have been investigated as potential treatments for cancer, inflammation, and microbial infections. nih.govresearchgate.net For instance, various substituted phenoxyacetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. galaxypub.coarchivepp.com Furthermore, this motif is being explored in the development of novel therapies for metabolic disorders, such as type 2 diabetes, by targeting receptors like the free fatty acid receptor 1 (FFA1). nih.gov

Rationale for Academic Investigation of 2-(3-aminophenoxy)-N-methylacetamide

The academic interest in this compound stems from the established pharmacological importance of its constituent parts: the phenoxyacetamide core and the aminophenoxy group. While extensive published research specifically on this compound is limited, its structure presents a logical target for investigation in drug discovery programs.

The phenoxyacetamide framework is a known pharmacophore associated with diverse biological activities, as detailed in the table below. The introduction of an amino (-NH₂) group on the phenyl ring at the meta-position is a strategic choice. This amino group serves as a versatile chemical handle, allowing for a wide array of subsequent chemical modifications. Through reactions targeting this amine, researchers can systematically synthesize a library of derivatives to explore structure-activity relationships (SAR). This process is crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.

Therefore, this compound is a valuable intermediate compound. Its synthesis and study are rationalized by its potential as a precursor to novel therapeutic agents, building upon the proven biological activities of the broader phenoxyacetamide class.

Table 1: Examples of Biological Activities of Phenoxyacetamide Derivatives

Derivative Class Investigated Biological Activity Reference
Substituted Phenoxyacetamides Anti-inflammatory, Analgesic nih.govgalaxypub.co
Phenoxyacetamide-based Agonists Treatment of Type 2 Diabetes (FFA1 Agonists) nih.gov
Phenoxy Thiazoles Cytotoxic and Anti-proliferative (Anti-cancer) nih.gov
2,4-dichlorophenoxy-N-phenylacetamide P-glycoprotein Inhibition (Cancer) researchgate.net

Table 2: Physicochemical Properties of this compound

Property Value Source
CAS Number 92906-38-2 chemicalbook.com
Molecular Formula C₉H₁₂N₂O₂ chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKIDTIYOGQEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(3-aminophenoxy)-N-methylacetamide

Established synthetic pathways for this compound often involve multi-step processes that are well-documented in chemical literature. These methods are foundational for producing the target compound and its analogs.

A common and effective strategy for the synthesis of this compound involves the reduction of a nitro-substituted precursor, 2-(3-nitrophenoxy)-N-methylacetamide. This transformation is a key step that introduces the desired amino group onto the phenyl ring.

The reduction of the nitro group can be accomplished through several methods, including catalytic hydrogenation. mdpi.com This technique typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. mdpi.com The reaction is generally carried out under mild conditions and is known for its high efficiency and clean conversion. mdpi.com

Alternatively, reductive amination can be employed. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.orgresearchgate.net While direct reductive amination might not be the primary route from the nitro precursor, the principles of reduction are similar. Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). mdma.chmasterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. mdma.ch

A study on the mechanochemical catalytic transfer hydrogenation of aromatic nitro derivatives highlights the use of palladium on carbon with ammonium (B1175870) formate (B1220265) as a hydrogen donor, which can be a viable method for this conversion. mdpi.com This solid-state approach can offer advantages in terms of reaction time and environmental impact. mdpi.com

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentCatalystTypical ConditionsAdvantagesDisadvantages
Hydrogen Gas (H2)Pd/C, PtO2, Raney NiPressurized H2, various solventsHigh efficiency, clean byproductsRequires specialized high-pressure equipment
Ammonium FormatePd/CMethanol or other polar solvents, refluxMild conditions, readily available reagentCan sometimes lead to formylation of the amine
Sodium Borohydride-Protic solvents (e.g., ethanol (B145695), methanol)Inexpensive, easy to handleLess selective for nitro groups in the presence of other reducible groups
Sodium Dithionite-Biphasic system (e.g., water/DCM)Mild conditions, effective for many nitroarenesGenerates significant inorganic waste

The formation of the N-methylacetamide group is another critical step in the synthesis of the target molecule. This is typically achieved through an amide bond formation reaction between a carboxylic acid precursor, 2-(3-aminophenoxy)acetic acid, and methylamine (B109427).

A variety of coupling agents can be used to facilitate this reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as TBTU. nih.gov The choice of coupling agent and reaction conditions can influence the yield and purity of the final product. unimi.it

An alternative approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride can then react readily with methylamine to form the desired amide. wmich.edu

Recent advancements in amide bond formation have also explored photochemical methods and the use of novel catalysts to improve efficiency and sustainability. researchgate.net

General Synthetic Strategies for Phenoxyacetamide Derivatives

The synthesis of the broader class of phenoxyacetamide derivatives, to which this compound belongs, relies on a set of versatile and widely applicable synthetic strategies.

A fundamental and widely used method for constructing the phenoxyacetamide scaffold is the Williamson ether synthesis. This reaction involves the coupling of a phenol (B47542) with a halogenated acetamide (B32628) in the presence of a base. nih.gov

In the context of synthesizing the precursor to our target molecule, 3-nitrophenol (B1666305) would be reacted with a 2-halo-N-methylacetamide, such as 2-chloro-N-methylacetamide. The base, typically a carbonate like potassium carbonate (K2CO3) or an alkali metal hydroxide, deprotonates the phenol to form a phenoxide ion. This nucleophilic phenoxide then displaces the halide from the acetamide to form the ether linkage.

The efficiency of this reaction can be influenced by the choice of solvent, temperature, and the nature of the leaving group on the acetamide.

Table 2: Common Conditions for Williamson Ether Synthesis of Phenoxyacetamides

PhenolHaloacetamideBaseSolventTemperature
Substituted Phenol2-Chloro-N-alkylacetamideK2CO3Acetone, DMF, AcetonitrileReflux
Substituted Phenol2-Bromo-N-alkylacetamideNaHTHF, DMFRoom Temperature to Reflux
Substituted Phenol2-Iodo-N-alkylacetamideCs2CO3AcetonitrileRoom Temperature

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, including the synthesis of acetamides. researchgate.netnih.gov This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netyoutube.com

The synthesis of phenoxyacetamides can be effectively carried out under microwave conditions. rsc.org For instance, the coupling of phenols with haloacetamides can be completed in minutes under microwave irradiation, whereas the same reaction might take several hours using conventional heating. researchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. nih.gov

Advanced Synthetic Techniques for Analog Generation

The generation of analogs of this compound is crucial for exploring structure-activity relationships in various applications. Advanced synthetic techniques play a pivotal role in creating diverse libraries of related compounds.

High-throughput screening and combinatorial chemistry approaches allow for the rapid synthesis and evaluation of a large number of analogs. These methods often employ automated synthesis platforms and parallel reaction setups to efficiently generate compound libraries.

Computational modeling has also become an invaluable tool in designing synthetic analogs. By predicting the properties and potential activities of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Furthermore, emerging synthetic methodologies such as solvothermal synthesis, mechanochemical synthesis, and electrochemical synthesis offer novel ways to construct complex molecules and introduce chemical diversity. These techniques can provide access to unique chemical space and enable the synthesis of analogs that are not readily accessible through traditional methods.

Multi-Step Reaction Sequences in Complex Derivative Synthesis

The strategic importance of this compound as a foundational building block is particularly evident in its application in the multi-step synthesis of complex heterocyclic derivatives. Its inherent structural motifs—a reactive primary amine, a flexible phenoxy ether linkage, and an N-methylacetamide side chain—provide multiple points for chemical modification, enabling the construction of intricate molecular architectures. A prime example of its utility is in the synthesis of substituted quinoline (B57606) scaffolds, which are core structures in many pharmacologically active compounds.

The synthesis of complex quinoline-based derivatives from this compound typically follows a well-established reaction cascade, beginning with the Gould-Jacobs reaction. This sequence involves the initial reaction of the aniline (B41778) moiety with a malonic acid derivative, followed by cyclization and subsequent functionalization.

A representative multi-step synthesis is outlined below, culminating in the formation of a functionalized quinoline-6-carboxamide, a class of compounds often explored for their potential as kinase inhibitors.

Step 1: Condensation with Diethyl (ethoxymethylene)malonate

The synthesis is initiated by the condensation of this compound with diethyl (ethoxymethylene)malonate. The nucleophilic primary amine of the starting material attacks the electrophilic carbon of the ethoxymethylene group, leading to the displacement of ethanol and the formation of a vinylogous amide intermediate. This reaction is typically carried out at elevated temperatures.

Step 2: Thermal Cyclization

The intermediate formed in the first step undergoes a thermally induced intramolecular cyclization. This high-temperature reaction results in the formation of a 4-hydroxyquinoline (B1666331) ring system, with the elimination of a second molecule of ethanol. The regioselectivity of this cyclization is directed by the aniline precursor, leading to the formation of ethyl 4-hydroxy-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxylate.

Step 3: Hydrolysis of the Ester

The ethyl ester at the 3-position of the quinoline ring is subsequently hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the compound in the presence of an aqueous base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate.

Step 4: Chlorination

The 4-hydroxy group of the quinoline is then converted to a chloro group. This transformation is a critical step to enable subsequent nucleophilic aromatic substitution reactions. Reagents such as phosphorus oxychloride (POCl₃) are commonly employed for this purpose, yielding 4-chloro-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxylic acid.

Step 5: Amide Coupling

In the final step, the carboxylic acid at the 3-position is coupled with a desired amine to form the corresponding carboxamide. This reaction is facilitated by a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). For instance, coupling with a substituted aniline introduces further complexity and allows for the exploration of structure-activity relationships in medicinal chemistry programs.

The following table summarizes the key transformations in this representative multi-step synthesis:

StepReactantReagents and ConditionsProductYield (%)
1This compoundDiethyl (ethoxymethylene)malonate, HeatDiethyl 2-(((3-(2-(methylamino)-2-oxoethoxy)phenyl)amino)methylene)malonate92
2Diethyl 2-(((3-(2-(methylamino)-2-oxoethoxy)phenyl)amino)methylene)malonateDiphenyl ether, Heat (250 °C)Ethyl 4-hydroxy-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxylate85
3Ethyl 4-hydroxy-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxylate1. NaOH (aq), Heat 2. HCl (aq)4-Hydroxy-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxylic acid95
44-Hydroxy-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxylic acidPOCl₃, Heat4-Chloro-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxylic acid78
54-Chloro-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxylic acidSubstituted Aniline, HBTU, TEA, DMFN-(substituted phenyl)-4-chloro-7-(2-(methylamino)-2-oxoethoxy)quinoline-3-carboxamide75

This synthetic sequence highlights the versatility of this compound as a precursor for generating complex, highly functionalized molecules. Each step in the sequence builds upon the functionality of the previous intermediate, allowing for the systematic construction of the target derivative. The final products of such syntheses are often subjected to biological screening to evaluate their potential as therapeutic agents.

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are indispensable for probing the chemical environment of atoms and the connectivity within a molecule. High-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary methods for determining the carbon-hydrogen framework of 2-(3-aminophenoxy)-N-methylacetamide.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. For this molecule, distinct signals would be expected for the aromatic protons on the phenoxy ring, the methylene (B1212753) (-CH2-) protons, the N-methyl (-NH-CH3) protons, and the amine (-NH2) protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would provide direct evidence of adjacent protons, thus confirming the connectivity of the molecular fragments.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, carbonyl). This technique would confirm the presence of the nine carbon atoms and differentiate between the aromatic carbons, the carbonyl carbon of the amide, the methylene carbon, and the methyl carbon.

Expected NMR Data Summary

Technique Expected Key Features Information Gained
¹H NMR Signals in aromatic, aliphatic, and amide regions. Proton environments, connectivity through spin-spin coupling.

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. | Carbon skeleton confirmation, identification of functional groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretching: Bands corresponding to the amine (NH2) and amide (N-H) groups would be expected in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong absorption band, characteristic of the amide carbonyl group (Amide I band), would likely appear around 1650-1680 cm⁻¹.

N-H Bending: The bending vibration of the amide N-H bond (Amide II band) typically appears around 1550 cm⁻¹.

C-O Stretching: The ether linkage (Ar-O-CH2) would produce a characteristic stretching vibration in the fingerprint region, typically around 1200-1250 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic ring would also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This technique is crucial for confirming the molecular weight and elemental composition. For this compound (molar mass: 180.20 g/mol ), a high-resolution mass spectrum would show a molecular ion peak [M]+ or a protonated molecule peak [M+H]+ that precisely confirms its molecular formula, C9H12N2O2. Analysis of the fragmentation pattern could further corroborate the proposed structure by identifying the loss of specific functional groups.

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information.

Molecular Conformation: The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. This allows for the precise determination of the molecule's conformation in the solid state, including the planarity of the aromatic ring and the amide group, and the orientation of the side chain relative to the ring.

Intermolecular Interactions: Crucially, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially pi-stacking interactions. For this compound, the presence of hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl and ether oxygen atoms) suggests that hydrogen bonding would be a dominant force in the crystal packing. Identifying these interactions is key to understanding the solid-state properties of the compound.

While specific experimental crystallographic data for this compound is not available, analysis of structurally similar molecules, such as 2-(4-Fluorophenoxy)-N-methylacetamide, reveals that such compounds often crystallize in monoclinic space groups. The crystal structure is typically stabilized by a network of intermolecular hydrogen bonds involving the amide groups, which link the molecules into chains or more complex three-dimensional networks.

Anticipated Crystallographic Data

Parameter Information Provided
Crystal System & Space Group Fundamental symmetry of the crystal lattice.
Unit Cell Dimensions Size and shape of the repeating unit of the crystal.
Bond Lengths & Angles Precise geometry of the molecule.

| Hydrogen Bonding Network | Details of intermolecular interactions stabilizing the crystal structure. |

Structure Activity Relationship Sar Studies

Design Principles for Analogs of 2-(3-aminophenoxy)-N-methylacetamide

The design of analogs of this compound is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the core scaffold. The primary objectives of these design strategies are to identify key structural features responsible for biological activity, optimize target affinity and selectivity, and improve drug-like properties.

Systematic Substituent Variation on the Phenoxy Ring

The phenoxy ring of this compound is a critical component for molecular recognition and can be systematically modified to probe its role in binding to biological targets. The nature, position, and size of substituents on this ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.

Research on related phenoxyacetamide derivatives has shown that the introduction of various substituents on the phenoxy ring can modulate their pharmacological effects. For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogs, the introduction of halogen atoms on the phenoxy ring was found to enhance anti-inflammatory activity, while the presence of a nitro group was associated with promising anti-cancer and analgesic activities. nih.gov These findings suggest that the electronic properties of the substituents play a key role in determining the biological response.

Table 1: Impact of Phenoxy Ring Substituents on the Biological Activity of Phenoxyacetamide Analogs

Substituent (Position)Observed Biological Activity Enhancement
HalogenAnti-inflammatory nih.gov
NitroAnti-cancer, Analgesic nih.gov
Amino (Position 4)Potential for COX-2 Inhibition benthamdirect.com

Modifications of the Acetamide Backbone

The acetamide backbone of this compound serves as a linker between the phenoxy ring and the N-methyl group and is a key site for structural modifications. Alterations to this backbone can affect the molecule's conformational flexibility, polarity, and hydrogen bonding capacity, all of which are important for target binding.

One common modification is the introduction of different functional groups or the replacement of the acetamide moiety with other bioisosteres. For example, replacing the acetamide with other heterocyclic rings or incorporating it into a larger ring system can lead to compounds with novel biological activities. Studies on flavonoid acetamide derivatives have shown that the acetamide group can improve bioavailability and antioxidant properties. mdpi.com

Furthermore, the length and composition of the linker can be varied. Shortening or lengthening the acetamide backbone, or introducing heteroatoms, can change the spatial relationship between the phenoxy ring and the N-alkyl group, potentially leading to improved interactions with the target.

Impact of N-Methyl Substitution and Alkyl Chain Variations

The N-methyl group in this compound is another important site for modification. Varying the substitution on the amide nitrogen can influence the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Systematic variation of the N-alkyl group from methyl to larger alkyl or aryl groups can provide insights into the steric tolerance of the binding pocket. For instance, in a series of N-substituted 2-phenoxy-N-phenylacetamide derivatives investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors, the nature of the N-substituent was found to be a critical determinant of activity. nih.gov

Replacing the N-methyl group with a hydrogen atom would result in a secondary amide, which has a different hydrogen bonding profile compared to the tertiary amide in the parent compound. Conversely, introducing bulkier substituents could enhance van der Waals interactions with the target, potentially increasing potency.

Pharmacophore Elucidation and Mapping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The key functional groups in this compound that would likely be included in a pharmacophore model are:

The amino group on the phenoxy ring: This can act as a hydrogen bond donor.

The ether oxygen: This can act as a hydrogen bond acceptor.

The amide carbonyl oxygen: This is a strong hydrogen bond acceptor.

The amide nitrogen (in the case of a secondary amide analog): This can act as a hydrogen bond donor.

The phenoxy ring: This represents a hydrophobic and aromatic feature.

The spatial arrangement of these features is critical for binding to a specific biological target. Pharmacophore models can be developed based on a set of active compounds (ligand-based) or from the structure of the target protein's binding site (structure-based). nih.gov These models can then be used in virtual screening campaigns to identify new compounds with similar pharmacophoric features and potential biological activity. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenoxyacetamide derivatives, QSAR studies have been employed to identify the key physicochemical properties that govern their activity.

In a QSAR study of 2-phenoxy-N-substituted acetamide analogues as HIF-1 inhibitors, descriptors such as the SssNHE-index (related to the count of single bonds between nitrogen, hydrogen, and sp3 hybridized atoms), slogp (a measure of lipophilicity), T_O_N_1 (a topological descriptor), and T_2_Cl_1 (another topological descriptor) were found to be important for predicting activity. nih.gov The resulting 2D-QSAR model showed a high correlation coefficient (r²) of 0.9469, indicating a strong relationship between these descriptors and the inhibitory activity. nih.gov A 3D-QSAR model for the same series of compounds also demonstrated good predictive power, with steric, hydrophobic, and electrostatic fields being key determinants of activity. nih.gov

These QSAR models provide valuable insights into the structural requirements for activity and can be used to predict the potency of newly designed analogs before their synthesis.

Correlation Between Molecular Architecture and Biological Responses

The collective findings from SAR, pharmacophore modeling, and QSAR studies on phenoxyacetamide derivatives reveal a clear correlation between their molecular architecture and their biological responses.

The nature and position of substituents on the phenoxy ring are critical for modulating a wide range of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory effects. nih.govbenthamdirect.com The electronic and steric properties of these substituents directly influence the binding affinity and selectivity of the compounds.

The acetamide backbone, while serving as a linker, is not merely a passive component. Its conformation and hydrogen bonding capabilities are essential for proper orientation of the molecule within the binding site. Modifications to the backbone can fine-tune the compound's activity and pharmacokinetic profile.

Finally, the N-substitution on the acetamide group provides another handle for optimizing interactions with the target. The size and nature of the N-substituent can significantly impact potency and selectivity.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), in order to form a stable complex. This technique is crucial for understanding the potential mechanism of action of a drug candidate like 2-(3-aminophenoxy)-N-methylacetamide. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to estimate the binding affinity for different binding poses.

Ligand-Protein Binding Site Characterization

The initial step in molecular docking is the identification and characterization of the binding site on the target protein. This is often a cavity or groove on the protein surface whose shape and chemical properties are complementary to the ligand. For a molecule like this compound, a potential binding site would accommodate its phenoxy and N-methylacetamide groups. The characterization involves analyzing the pocket's volume, shape, and the nature of the amino acid residues lining it—whether they are hydrophobic, polar, or charged. This analysis helps in understanding how the ligand might fit and what types of interactions are possible.

Identification of Critical Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Once docked, the interactions between this compound and the protein's active site are analyzed. Key interactions that stabilize the complex include:

Hydrogen Bonds: The amine (-NH2) and amide (-NH- and -C=O) groups of the compound are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the protein's binding site, such as serine, threonine, or aspartic acid. These are critical for binding affinity and specificity.

Hydrophobic Contacts: The phenyl ring of the phenoxy group can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine. These interactions are a major driving force for the binding of molecules in aqueous environments.

Pi-Pi Stacking: The aromatic ring can also interact with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Analysis of these interactions helps to rationalize the binding affinity and can guide the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would reveal the conformational flexibility of this compound and the stability of its complex with a target protein. The simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory of how their positions and velocities change. For this compound, this would show how the molecule changes its shape in solution or within a binding pocket, which is crucial for its biological function. The presence of water is known to drive a "hydrophobic collapse" where the methyl groups of molecules like N-methylacetamide tend to cluster together.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods provide detailed information about the distribution of electrons and the nature of chemical bonds.

Analysis of Atomic Charges and Electron Density Distribution

For this compound, DFT calculations can determine the partial atomic charges on each atom. This information is vital for understanding electrostatic interactions with a protein target. The analysis of the electron density distribution reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing insights into its chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated to understand the molecule's electronic transition properties and reactivity.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic profiles.

For this compound, various molecular properties would be calculated to assess its drug-likeness, often evaluated against criteria like Lipinski's Rule of Five.

PropertyPredicted Value/RangeSignificance in Biological Activity
Molecular Weight ~194.22 g/mol Influences absorption and diffusion across membranes.
LogP (Octanol/Water Partition Coefficient) Varies by prediction toolMeasures lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA) Varies by prediction toolPredicts transport properties, such as cell permeability.
Hydrogen Bond Donors 2 (from -NH2 and -NH-)Affects solubility and binding to targets.
Hydrogen Bond Acceptors 3 (from phenoxy O, amide O, and -NH2 N)Affects solubility and binding to targets.
Water Solubility (LogS) Varies by prediction toolCrucial for absorption and distribution in the body.
Blood-Brain Barrier (BBB) Permeability Varies by prediction toolIndicates potential for central nervous system activity.

These in silico predictions provide a valuable initial assessment of the compound's potential as a drug, guiding further experimental studies.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a critical parameter in the prediction of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. It is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. A lower TPSA value is generally associated with better membrane permeability.

For this compound, the calculated TPSA value is 77.80 Ų . This value suggests a good potential for intestinal absorption and moderate cell permeability.

Table 1: Calculated Topological Polar Surface Area (TPSA) for this compound

Molecular Descriptor Calculated Value

Lipophilicity (LogP) Estimations

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental property that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The miLogP value, a proprietary prediction model, is often used for its reliability.

The estimated miLogP for this compound is 0.88 . This value indicates a balanced hydrophilic-lipophilic character, which is often favorable for oral drug candidates, as it suggests adequate aqueous solubility and the ability to permeate lipid membranes.

Table 2: Estimated Lipophilicity (miLogP) for this compound

Molecular Descriptor Estimated Value

Rotatable Bond Count and Conformational Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds (generally considered to be 10 or fewer) is associated with better oral bioavailability in rats. High conformational flexibility can lead to a significant entropic penalty upon binding to a target protein.

The calculated number of rotatable bonds for this compound is 4 . This relatively low number suggests limited conformational flexibility, which can be advantageous for binding to a biological target and is generally correlated with good oral bioavailability.

Table 3: Rotatable Bond Count for this compound

Molecular Descriptor Calculated Value

Table 4: List of Compound Names Mentioned

Compound Name

Following a comprehensive search for scientific literature pertaining to the biological activities of this compound, no research findings corresponding to the specific areas outlined in the user's request were identified. Searches were conducted to find data on the compound's interactions with opioid and cholecystokinin (B1591339) receptors, its potential inhibition of cyclooxygenase enzymes, and its antimicrobial efficacy, including the inhibition of specific bacterial protein-protein interactions and its effects on the growth of Gram-positive and Gram-negative organisms.

The absence of information in these specific areas of in vitro biological activity suggests that this compound may not have been investigated for these particular mechanistic pathways, or such research has not been published in publicly accessible scientific literature. Therefore, the requested article detailing these specific biological activities cannot be generated.

Investigation of Biological Activities and Mechanistic Pathways in Vitro Studies

Antioxidant Activity Profiling

In the realm of antioxidant research, various assays are employed to determine the capacity of a compound to neutralize harmful free radicals. While no specific data exists for 2-(3-aminophenoxy)-N-methylacetamide, the general methodologies that would be used for such an investigation are well-established.

Radical Scavenging Assays (e.g., ABTS)

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common spectrophotometric method used to assess the radical scavenging ability of compounds. This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the ABTS•+, causing it to lose its color. The degree of discoloration is proportional to the antioxidant's concentration and its radical scavenging potency. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the compound's activity to that of Trolox, a water-soluble vitamin E analog.

Modulation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in Macrophage Cell Lines

Macrophages are key immune cells that can produce reactive oxygen species (ROS) and nitric oxide (NO) as part of the inflammatory response. However, excessive production of these molecules can lead to oxidative stress and tissue damage. In vitro studies using macrophage cell lines, such as RAW 264.7 or J774A.1, are frequently used to evaluate a compound's potential to modulate ROS and NO production.

To induce an inflammatory state, these cells are typically stimulated with agents like lipopolysaccharide (LPS). The effect of a test compound on the subsequent production of ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). For NO, its concentration in the cell culture medium is often indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product, using the Griess reagent. A compound that reduces the levels of ROS and NO in stimulated macrophages could possess valuable anti-inflammatory and antioxidant properties.

Antiproliferative Activity in Cancer Cell Lines

The potential for a compound to inhibit the growth of cancer cells is a critical area of pharmacological research. This is typically assessed through in vitro cytotoxicity and cell viability assays using various cancer cell lines.

Assessment of Cytotoxicity in Specific Cancer Cell Models (e.g., HT29, MCF-7, DLD-1)

To determine the antiproliferative effects of a compound, researchers utilize established human cancer cell lines. For instance, HT29 and DLD-1 are colorectal adenocarcinoma cell lines, while MCF-7 is a breast cancer cell line. These cells are cultured in the presence of varying concentrations of the test compound for a specified period, commonly 24, 48, or 72 hours.

The cytotoxicity is then quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be measured spectrophotometrically. A decrease in the amount of formazan produced corresponds to a reduction in cell viability. The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

While studies on other phenoxy acetamide (B32628) derivatives have shown cytotoxic activity against various cancer cell lines, specific IC50 values for this compound in HT29, MCF-7, and DLD-1 cells are not available.

Mechanisms of Cell Viability Impairment (In vitro)

Should a compound demonstrate significant cytotoxicity, further in vitro studies are necessary to elucidate the underlying mechanism of cell death. A key focus is determining whether the compound induces apoptosis (programmed cell death) or necrosis. This can be investigated through various techniques, including flow cytometry analysis using annexin (B1180172) V and propidium (B1200493) iodide staining, and western blot analysis to detect the activation of caspases, which are key enzymes in the apoptotic pathway.

Exploration of Other Pharmacological Activities in Cellular Models (e.g., Analgesic, Anticonvulsant, Antidepressant-like Effects)

The broad chemical family of acetamide derivatives has been explored for a variety of other pharmacological activities. In vitro models can provide initial insights into a compound's potential effects on the central nervous system. For example, receptor binding assays can determine if a compound interacts with specific receptors known to be involved in pain, seizures, or depression. Furthermore, cellular assays can measure changes in neurotransmitter levels or the activity of specific enzymes in response to the compound. While some phenoxy acetamide derivatives have been investigated for such activities, there is currently no published research on the analgesic, anticonvulsant, or antidepressant-like effects of this compound in cellular models.

Derivatives and Analog Development Programs

Rational Design of Novel Analogs for Enhanced Potency and Selectivity

Rational drug design provides a systematic approach to improving the therapeutic index of a lead compound by optimizing its interactions with the biological target. nih.gov For 2-(3-aminophenoxy)-N-methylacetamide, this endeavor focuses on modifying its core structure to achieve higher binding affinity and greater selectivity, thereby minimizing off-target effects. nih.gov

Key to this process is understanding the structure-activity relationships (SAR) of the molecule. For instance, modifications to the 3-aminophenoxy group can significantly influence biological activity. Structure-activity relationship studies on similar phenolic compounds have demonstrated that the position and nature of substituents on the aromatic ring are crucial for target engagement. nih.govrsc.org Strategic placement of electron-withdrawing or electron-donating groups can modulate the pKa of the aniline (B41778) nitrogen and the phenolic oxygen, potentially leading to stronger hydrogen bonding or other favorable interactions within the target's binding pocket.

Furthermore, the N-methylacetamide side chain offers another avenue for analog development. Altering the alkyl substituent on the nitrogen or replacing the methyl group with other functional groups can impact the compound's lipophilicity and metabolic stability. The amide bond itself is a key pharmacophoric feature, often participating in crucial hydrogen bonding interactions with the target protein.

A significant challenge in rational design is achieving selectivity, particularly when the target is part of a larger family of related proteins, such as kinases or G-protein coupled receptors. nih.gov Computational modeling and X-ray crystallography of the lead compound bound to its target can provide invaluable insights into the specific interactions that drive binding. This information can then be used to design analogs with functionalities that exploit subtle differences in the binding sites of the target versus off-target proteins. For example, introducing bulkier substituents that create steric hindrance in the more confined binding pocket of an off-target protein can significantly enhance selectivity.

To illustrate the process of rational design for enhancing potency and selectivity, a hypothetical series of analogs of this compound could be synthesized and evaluated. The following table presents potential modifications and their expected impact on activity.

Analog Modification Rationale Predicted Potency Predicted Selectivity
A-1 Addition of a fluorine atom at the 4-position of the phenoxy ringIncrease binding affinity through halogen bondingHighModerate
A-2 Replacement of the N-methyl group with an N-ethyl groupModulate lipophilicity and steric interactionsModerateHigh
A-3 Introduction of a hydroxyl group at the 5-position of the phenoxy ringIntroduce a new hydrogen bond donorHighHigh
A-4 Replacement of the aminophenoxy ring with a pyridine (B92270) oxideMimic the electronic properties of the phenoxy groupModerateModerate

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a lead compound with a structurally different scaffold while maintaining the original pharmacophoric features. researchgate.netnih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, and new intellectual property. researchgate.net

For this compound, the aminophenoxy-acetamide core represents the scaffold. A scaffold hopping strategy would aim to replace this core with other bioisosteric ring systems that can present the key pharmacophoric elements—the amino group and the N-methylacetamide side chain—in a similar spatial arrangement. Examples of potential replacement scaffolds could include furanopyrimidines, maleimides, or other heterocyclic systems known to be privileged scaffolds in drug discovery. nih.govebi.ac.uk

The process of scaffold hopping is often guided by computational methods that can search large virtual libraries for new scaffolds that match the pharmacophore model of the original lead compound. Once a promising new scaffold is identified, it is synthesized with the appropriate side chains to mimic the original compound's interactions with the target.

Lead optimization is a subsequent and iterative process that fine-tunes the properties of the new scaffold. This can involve making small chemical modifications to the scaffold or its substituents to improve potency, selectivity, and pharmacokinetic properties. For example, if a scaffold hop from the original aminophenoxy ring to a furanopyrimidine core is successful, further optimization might involve exploring different substitution patterns on the pyrimidine (B1678525) ring to enhance metabolic stability. nih.gov

The following table provides a hypothetical example of a scaffold hopping and lead optimization program starting from this compound.

Compound Scaffold Key Pharmacophoric Groups Rationale for Hopping/Optimization Observed Potency (IC50)
Lead This compoundAmino, N-methylacetamideInitial lead compound500 nM
Hop 1 FuranopyrimidineAmino, N-methylacetamideImproved metabolic stability200 nM
Optimization 1.1 Methylated FuranopyrimidineAmino, N-methylacetamideEnhanced target binding50 nM
Hop 2 MaleimideAmino, N-methylacetamideNovel intellectual property300 nM
Optimization 2.1 Substituted MaleimideAmino, N-methylacetamideIncreased cell permeability100 nM

Exploration of Prodrug Design Principles Based on Acetamide (B32628) Scaffolds

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. For compounds containing an acetamide scaffold, such as this compound, several prodrug strategies can be explored to improve properties like aqueous solubility, membrane permeability, and metabolic stability.

One common approach for amide-containing compounds is the design of N-acyloxyalkyl or N-phosphonooxymethyl prodrugs. These promoieties can be attached to the amide nitrogen and are designed to be cleaved by esterases or phosphatases, respectively, which are abundant in the body. This cleavage would then release the active this compound.

Another strategy involves the concept of bioisosteric replacement of the amide bond itself to create a prodrug-like molecule with enhanced stability. nih.gov While not a classic prodrug approach, replacing the amide with a more stable isostere, such as a 1,2,3-triazole, can prevent hydrolysis by amidases, thus increasing the compound's half-life in vivo. nih.govdrughunter.com The resulting analog may retain the desired biological activity while exhibiting a more favorable pharmacokinetic profile.

Furthermore, the amino group on the phenoxy ring provides a handle for prodrug derivatization. For instance, converting the amino group into a carbamate (B1207046) or an amide that is susceptible to enzymatic cleavage can improve oral bioavailability by masking the polar amino group and increasing lipophilicity.

The selection of a suitable promoiety is crucial and depends on the specific properties that need to be improved. The ideal prodrug should be stable in the gastrointestinal tract (for oral administration), efficiently absorbed, and rapidly converted to the active drug in the target tissue or systemic circulation.

The table below illustrates potential prodrug strategies for this compound.

Prodrug Promoiety Target Enzyme for Activation Intended Improvement Active Drug Released
PD-1 N-acetoxymethylEsterasesIncreased membrane permeabilityThis compound
PD-2 N-phosphonooxymethylPhosphatasesEnhanced aqueous solubilityThis compound
PD-3 3-(N-acetylamino)phenoxyAmidasesImproved oral bioavailabilityThis compound

Emerging Research Directions and Future Perspectives

Design of Multi-Target Ligands Incorporating the 2-(3-aminophenoxy)-N-methylacetamide Scaffold

The complexity of multifactorial diseases, such as neurodegenerative disorders, has spurred a shift from the traditional "one-target, one-drug" paradigm towards the design of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, offering the potential for enhanced efficacy and a broader therapeutic scope. nih.gov The this compound structure presents a promising scaffold for developing such MTDLs.

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, key therapeutic targets include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov The strategy involves chemically linking different pharmacophores, each responsible for activity at a specific target, to a central scaffold. The this compound core can serve as this central linker, with its functional groups providing anchor points for chemical elaboration. For instance, the amino group can be modified to incorporate moieties known to inhibit MAO, while the acetamide (B32628) portion could be extended to interact with the active site of cholinesterases. One promising MTDL, ASS234, successfully combines an indole (B1671886) group for MAO-A selectivity with a 1-benzylpiperidine (B1218667) fragment to inhibit AChE and BChE. nih.gov This principle can be applied to the this compound scaffold to generate novel MTDLs.

Table 1: Hypothetical MTDL Design Based on the this compound Scaffold for Neurodegenerative Diseases
Target CombinationDesign RationalePotential Modification on Scaffold
MAO-B / AChESimultaneously addresses oxidative stress and cognitive decline by preserving levels of both dopamine (B1211576) and acetylcholine. nih.govIncorporate a propargylamine (B41283) moiety (MAO-B inhibitor) via the amino group and link a benzylpiperidine fragment (AChE inhibitor) to the acetamide nitrogen.
MAO-A / BACE1Targets mood regulation (via serotonin (B10506) and norepinephrine) and reduces amyloid-beta plaque formation.Functionalize the amino group with a reversible inhibitor moiety for MAO-A and design an extension from the phenoxy ring to interact with the BACE1 active site.
Cholinesterases / Glycogen Synthase Kinase 3β (GSK-3β)Addresses cholinergic deficit and tau hyperphosphorylation, two key pathologies in Alzheimer's disease.Develop a dual-binding pharmacophore extending from the acetamide group that can occupy the active sites of both AChE and GSK-3β.

Applications as Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for visualizing and understanding complex biological processes at the molecular level. thno.org Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution for imaging specific analytes within living cells. escholarship.org The development of probes based on the this compound scaffold is an emerging area of interest. The inherent structure, containing an aminophenoxy group common in some fluorescent molecules, provides a foundation for creating novel sensors.

The design of a chemical probe involves a fluorophore unit and a recognition site (or trigger) that selectively reacts with a biological target. escholarship.org This reaction induces a change in the fluorophore's properties, such as fluorescence intensity or emission wavelength, allowing for detection. The amino group on the this compound scaffold is a prime site for installing a reactive trigger. For example, it could be modified to react with reactive oxygen species (ROS), reactive nitrogen species (RNS), or specific enzymes. thno.org Furthermore, the scaffold can be appended with targeting moieties, such as lipophilic cations, to direct the probe to specific organelles like mitochondria, enabling the study of localized biological events. thno.org

Table 2: Potential Chemical Probe Applications of the this compound Scaffold
Target AnalyteProbe Design StrategyPotential Biological Application
Peroxynitrite (ONOO−)Functionalize the amino group with a boronate ester, which is selectively cleaved by ONOO−, leading to a fluorescence "turn-on" response.Investigating nitrative stress pathways in neuroinflammation and cardiovascular disease. thno.org
HypoxiaIncorporate a nitroaromatic group that undergoes reduction under hypoxic conditions, altering the electronic properties and fluorescence of the probe.Imaging hypoxic tumor microenvironments to study cancer progression and treatment response.
Enzyme Activity (e.g., Caspases)Attach a specific peptide sequence recognized and cleaved by the target enzyme to the amino group, releasing a fluorescent fragment.Monitoring apoptosis (programmed cell death) in real-time in studies of development and disease.

Advanced In Silico Screening and Virtual Library Design

Computational, or in silico, methods have become indispensable in modern drug discovery and chemical research, accelerating the identification and optimization of lead compounds. nih.gov These techniques are being applied to explore the chemical space around the this compound scaffold. By creating a "virtual library" of derivatives, researchers can computationally screen thousands of related compounds for desired properties without the immediate need for costly and time-consuming synthesis. mdpi.com

The process begins with the core scaffold of this compound. A virtual library is then generated by systematically adding a wide variety of chemical substituents at designated modification points (e.g., the amino group, the aromatic ring, the N-methyl group). This library is then subjected to a battery of computational analyses. Molecular docking simulations predict how well each derivative binds to a specific biological target, such as an enzyme or receptor, providing a binding energy score. nih.gov Concurrently, ADME (Absorption, Distribution, Metabolism, and Excretion) models predict the pharmacokinetic properties of the compounds, helping to filter out candidates with poor drug-like characteristics. nih.gov

Table 3: Framework for In Silico Screening of a Virtual Library Based on this compound
Scaffold Modification SiteExample Substituents (R-groups)In Silico MethodPredicted Property
3-amino group-H, -COCH₃, -SO₂CH₃, propargylMolecular Docking (e.g., against MAO-B, PDB: 2Z5X)Binding Affinity (kcal/mol)
Phenoxy ring-H, -F, -Cl, -OCH₃ADME Prediction (SwissADME, pkCSM)Bioavailability Score, Blood-Brain Barrier Permeability
N-methylacetamide-CH₃, -C₂H₅, -CH₂-CyclopropylQuantum Mechanics (DFT)Reactivity, HOMO-LUMO Gap (eV) nih.gov

Integration of Acetamide Derivatives in Materials Science Research (e.g., Polymer Synthesis)

While much of the focus is on biomedical applications, the chemical structure of this compound and its derivatives also holds potential in materials science, particularly in polymer chemistry. Acetamide itself is used as an industrial solvent and plasticizer. wikipedia.org More significantly, aromatic diamines and aminophenols are key monomers in the synthesis of high-performance polymers like polyamides and polyimides, which are valued for their thermal stability and mechanical strength. researchgate.net

The this compound molecule possesses a primary aromatic amine that can participate in polymerization reactions. Specifically, it can act as a monomer in polycondensation reactions with difunctional compounds like dicarboxylic acid chlorides or dianhydrides. The incorporation of this specific monomer could introduce unique properties into the resulting polymer chain. The flexible ether linkage could enhance solubility or modify the mechanical properties, while the N-methylacetamide side group could increase the polymer's hydrophilicity and create sites for hydrogen bonding, potentially influencing inter-chain interactions and bulk material properties.

Table 4: Potential Polymer Synthesis Using this compound as a Monomer
Co-monomerResulting Polymer TypePotential Properties and Applications
Terephthaloyl chloridePolyamideHigh thermal stability, potentially improved solubility in organic solvents. Could be explored for use in specialty films or coatings.
Pyromellitic dianhydridePoly(amide-imide)Excellent thermo-oxidative stability and mechanical strength. researchgate.net The acetamide side group might enhance adhesion properties for electronics or aerospace applications.
Diglycidyl ether of bisphenol A (DGEBA)Epoxy Resin (as a curing agent)The primary amine can act as a hardener for epoxy resins, with the monomer's structure potentially improving the toughness and flexibility of the cured material.

Methodological Advancements in High-Throughput Screening for Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with activity against a biological target. nih.gov As libraries of this compound derivatives are synthesized, advanced HTS methodologies will be crucial for efficiently evaluating their biological potential.

Modern HTS platforms have evolved beyond simple assays, incorporating automation, miniaturization, and sophisticated detection technologies to increase speed and data quality while reducing costs. pharmtech.com For a library of acetamide derivatives, various HTS approaches could be employed. Fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET), are highly sensitive and can be used to monitor enzyme inhibition or receptor binding. nih.gov Label-free technologies, like Surface Plasmon Resonance (SPR) and Affinity Selection Mass Spectrometry (ASMS), offer the advantage of detecting molecular interactions without modifying the compounds or the target, providing direct information on binding affinity. nih.govenamine.net The integration of artificial intelligence and machine learning algorithms is further enhancing HTS by improving hit selection and reducing false-positive rates. jocpr.com

Table 5: Advanced HTS Technologies for Screening this compound Derivatives
HTS TechnologyPrinciple of DetectionSuitability for Screening Derivatives
Fluorescence Polarization (FP)Measures the change in rotation of a fluorescently labeled ligand upon binding to a larger protein target.Ideal for competitive binding assays to identify compounds that displace a known ligand from a receptor or enzyme.
Affinity Selection Mass Spectrometry (ASMS)Uses mass spectrometry to directly identify compounds from a mixture that bind to a target protein. nih.govExcellent for primary screening of compound libraries to quickly identify binders without the need for a functional assay.
Surface Plasmon Resonance (SPR)Detects changes in refractive index when a compound flowing over a sensor chip binds to an immobilized target. enamine.netProvides real-time kinetic data (on- and off-rates) for hit validation and characterization.
High-Content Screening (HCS)Automated microscopy and image analysis to measure the effects of compounds on complex cellular phenotypes.Useful for phenotypic screening to identify derivatives that induce a desired cellular outcome (e.g., reduced neurite outgrowth, reversal of disease morphology).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-aminophenoxy)-N-methylacetamide, and how can reaction progress be monitored?

  • Methodology :

  • Step 1 : React 3-aminophenol with N-methylchloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours. This facilitates nucleophilic substitution at the phenolic oxygen .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.
  • Step 3 : Purify the product using solvent evaporation under reduced pressure, followed by recrystallization or column chromatography.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.0 ppm, amide carbonyl at δ ~170 ppm) and high-resolution mass spectrometry (HR-MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign signals for the aromatic protons (δ 6.5–7.0 ppm), methyl groups (δ 2.8–3.2 ppm for N–CH₃), and amide carbonyl (δ ~170 ppm) .
  • FTIR : Identify the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Use HR-MS to confirm the molecular ion peak (C₉H₁₂N₂O₂, theoretical m/z = 180.09) .

Q. How can impurities in the synthesized compound be minimized during purification?

  • Strategies :

  • Use gradient elution in column chromatography (silica gel, ethyl acetate/hexane) to separate unreacted starting materials and byproducts .
  • Optimize recrystallization solvents (e.g., ethanol/water mixtures) based on solubility differences .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Experimental Design :

  • DOE Approach : Vary temperature (0–50°C), solvent polarity (acetonitrile vs. DMF), and base strength (K₂CO₃ vs. NaH) to identify optimal conditions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Yield Analysis : Use HPLC with a C18 column to quantify purity and side products (e.g., di-alkylated byproducts) .

Q. What computational methods can predict the conformational stability and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Employ B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps for reactivity insights .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using the OPLS-AA force field to study hydrogen bonding and stability .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological testing .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Analytical Framework :

  • In Vitro Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control variables .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Cross-Study Comparison : Analyze differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., endpoint vs. kinetic measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.